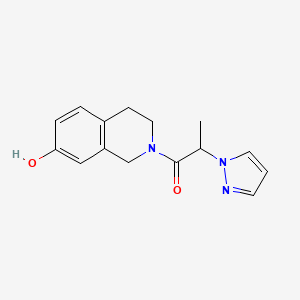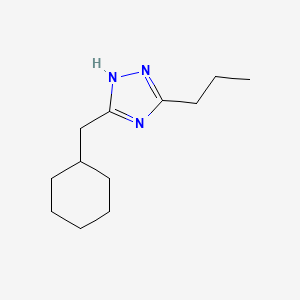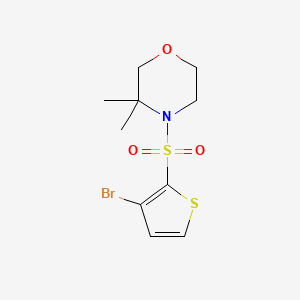
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide, commonly known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMA is a synthetic compound that belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
CMA has been found to exhibit various scientific research applications. It has been used as a tool in the study of the central nervous system and has been found to have potential applications in the treatment of various neurological disorders. CMA has also been used in the study of pain and inflammation and has been found to exhibit analgesic and anti-inflammatory properties. Additionally, CMA has been used in the study of drug addiction and has been found to have potential applications in the treatment of drug addiction.
作用機序
The mechanism of action of CMA is not fully understood. However, it has been found to act as an inhibitor of the reuptake of dopamine and norepinephrine in the central nervous system. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. Additionally, CMA has been found to exhibit modulatory effects on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
CMA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, CMA has been found to exhibit anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. CMA has also been found to exhibit potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One of the advantages of using CMA in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CMA has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using CMA in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on CMA. One area of research is the development of new analogs of CMA with improved pharmacological properties. Another area of research is the study of the long-term effects of CMA on the central nervous system. Additionally, research is needed to determine the potential applications of CMA in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research is needed to determine the potential applications of CMA in the treatment of drug addiction.
Conclusion:
In conclusion, CMA is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. CMA has been found to exhibit various scientific research applications and has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Additionally, CMA has been found to have potential applications in the treatment of drug addiction. While CMA has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for research on CMA, including the development of new analogs and the study of its potential applications in the treatment of various neurological disorders and drug addiction.
合成法
The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-5-12(11(14)7-9)16-13(17)8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVVSICLUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)


![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
